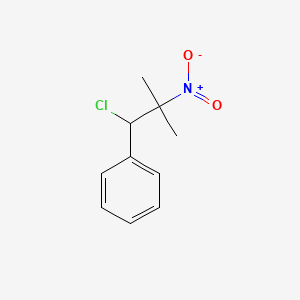

(1S,2S,3R,4R)-3-((S)-1-乙酰氨基-2-乙基丁基)-4-胍基-2-羟基环戊烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of molecules structurally related to this compound has been achieved through different routes. For instance, Shitara et al. (2000) described the synthesis of 6-acetamido-5-amino- and 5-guanidino-3, 4-dehydro-N-(2-ethylbutyryl)-3-piperidinecarboxylic acids, starting from natural siastatin B in a stereospecific fashion, which are related to known neuraminidase inhibitors (Shitara et al., 2000). Similarly, Battistini et al. (2004) achieved the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, demonstrating a novel approach to creating complex cyclopentane structures via full-aldol access to carbaketose derivatives (Battistini et al., 2004).

Molecular Structure Analysis

Understanding the molecular structure of this compound provides insights into its potential reactivity and interactions. Herradón and Seebach (1989) demonstrated the selective generation of three contiguous stereogenic centers on a cyclohexane ring through the mono- and dialkylation of derivatives of (1R, 2S)-2-hydroxycyclopentanecarboxylic acid, highlighting the significance of stereochemistry in cyclopentane and cyclohexane derivatives (Herradón & Seebach, 1989).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions that highlight its chemical properties. For example, the synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids showcases the compound's reactivity in multicomponent synthesis processes (Taran et al., 2014).

Physical Properties Analysis

The physical properties of compounds related to "(1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid" are crucial for understanding their behavior in different environments. The characterization of polymorphic forms through infrared, Raman, and 13C NMR spectroscopy provides valuable data on the stability, conformation, and intermolecular interactions of such molecules (Terol et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its molecular structure and functional groups. The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids, demonstrates the potential of this compound and its derivatives to mimic or interfere with biological processes, thus highlighting its chemical versatility (Huddle & Skinner, 1971).

科学研究应用

神经氨酸酶抑制剂合成和流感治疗

与扎那米韦和奥司他韦相关的合成:该化合物是从天然的唾液酸酶抑制剂 B 合成的,表明其在创建流感病毒神经氨酸酶抑制剂方面具有相关性。这种合成将其与扎那米韦和奥司他韦等重要的抗病毒剂联系起来,突出了其在药物化学和药物开发过程中的重要性 (Shitara 等,2000).

流感治疗中的免疫系统效应:该化合物以 RWJ-270201 的名称显示出对流感病毒神经氨酸酶的有效抑制作用,有效抑制了体外和动物模型中的感染。值得注意的是,它在小鼠中的给药并没有显着影响各种免疫参数,表明其集中作用于病毒抑制,而不会广泛抑制免疫功能 (Sidwell 等,2001).

神经氨酸酶抑制剂发现的进展:由于大流行的担忧,对神经氨酸酶抑制剂的持续关注导致了该化合物的开发和合成,以及其他有效的抑制剂。所提供的合成细节强化了其在控制流感感染的持续研究中的重要性,反映了该化合物对扩大治疗选择的贡献 (Chand, 2005).

合成和生物学评价研究

合成方法和类似物:研究工作包括合成相关化合物,展示了其在设计和评估新的抗病毒剂中的更广泛应用背景。这些合成方法对于生成具有潜在增强疗效或降低毒性的类似物至关重要 (Battistini 等,2004).

流感的联合治疗:研究该化合物与其他已知的抗病毒药物(如利巴韦林)联合使用已显示出增强治疗效果的希望。这项研究强调了使用联合疗法更有效地管理流感病毒感染的潜力 (Smee 等,2002).

作用机制

Target of Action

The primary target of (+)-ent-Peramivir is the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

(+)-ent-Peramivir acts as an inhibitor of the neuraminidase enzyme . By binding to this enzyme, it prevents the cleavage of sialic acid, which is necessary for the release of newly formed influenza viruses from the host cell . This inhibition effectively halts the spread of the virus within the host organism .

Biochemical Pathways

The primary biochemical pathway affected by (+)-ent-Peramivir is the viral replication cycle of the influenza virus. By inhibiting the neuraminidase enzyme, (+)-ent-Peramivir disrupts the final step of the viral replication cycle, which is the release of new virus particles from the host cell . This disruption prevents the spread of the virus to other cells and helps to contain the infection .

Pharmacokinetics

The pharmacokinetics of (+)-ent-Peramivir involve its absorption, distribution, metabolism, and excretion (ADME) properties. As an intravenous drug, (+)-ent-Peramivir is directly introduced into the bloodstream, bypassing the need for absorption from the gastrointestinal tract . It is distributed throughout the body, reaching the sites of influenza virus infection

Result of Action

The molecular and cellular effects of (+)-ent-Peramivir’s action include the inhibition of viral replication and the prevention of new virus particle release from infected cells . This results in a decrease in viral load and helps to alleviate the symptoms of influenza .

属性

IUPAC Name |

(1R,2R,3R,4S)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-SJHCENCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3S,4S)-3-((R)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)